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Compound of Interest

1-(2-Chloro-6-
Compound Name:
hydroxyphenyl)ethanone

Cat. No.: B1349113

An In-Depth Technical Guide to 1-(2-Chloro-6-hydroxyphenyl)ethanone (CAS 55736-04-4):
Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloro-6-
hydroxyphenyl)ethanone, CAS 55736-04-4, a key chemical intermediate in the
pharmaceutical and fine chemical industries. The document details its chemical and physical
properties, spectroscopic profile, and established synthesis protocols. A significant focus is
placed on its application as a crucial building block in the development of novel therapeutics,
particularly as a precursor for Stearoyl-CoA Desaturase-1 (SCD1) inhibitors. This guide is
intended for researchers, scientists, and drug development professionals, offering detailed
experimental methodologies and visual workflows to support advanced research and
development activities.

Chemical and Physical Properties

1-(2-Chloro-6-hydroxyphenyl)ethanone is an aromatic ketone characterized by a phenyl ring
substituted with chloro, hydroxyl, and acetyl groups.[1] These functional groups make it a
versatile reagent in organic synthesis.[1] Typically supplied as an off-white to yellow solid, its
purity ranges from 95% to 98%, suitable for demanding synthetic applications.[1]
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Property Value Source(s)

CAS Number 55736-04-4 [21[3][41[5]

Molecular Formula CsH7CIO2 [1][4]

Molecular Weight 170.59 g/mol [1]

IUPAC Name 1 (2-chioro-6- N/A
hydroxyphenyl)ethanone

Appearance Off-white to yellow solid [1]

Boiling Point 225.4 °C [1]

Purity 95% to 98% [1]

PubChem CID 593415 [4]

MDL Number MFCD00218550 [4]

Spectroscopic Profile

The structural features of 1-(2-Chloro-6-hydroxyphenyl)ethanone give rise to a distinct
spectroscopic signature. While specific datasets are proprietary to various suppliers, the
expected spectral characteristics are summarized below. A proton NMR (*H NMR) spectrum is
available for viewing at ChemicalBook.[6]
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Technique Expected Features

Signals corresponding to the aromatic protons,
1H NMR a singlet for the acetyl (methyl) protons, and a
broad singlet for the phenolic hydroxyl proton.

Resonances for the aromatic carbons (both

substituted and unsubstituted), the carbonyl

13C NMR
carbon of the ketone, and the methyl carbon of
the acetyl group.
Characteristic absorption bands are expected
for the O-H stretch (broad, ~3400 cm~1), the
IR Spectroscopy C=0 stretch of the ketone (~1650-1700 cm~1),

C-Cl stretch, and vibrations associated with the

aromatic ring.

A molecular ion peak (M™*) is expected at m/z
170, with a characteristic M+2 isotopic peak at
Mass Spectrometry (E) m/z 172 (approximately 1/3 the intensity) due to
the presence of the 37Cl isotope. Common
fragmentation would involve the loss of the

acetyl group (*COCHs).

Synthesis and Manufacturing

The synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone can be achieved through multiple
routes. The most prominently documented methods are detailed below.

Synthesis from 2-Chloro-6-hydroxybenzonitrile

A common laboratory-scale synthesis involves the Grignard reaction of 2-chloro-6-
hydroxybenzonitrile with methylmagnesium bromide.[2] This method provides a direct route to
the desired acetophenone.
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2-Chloro-6-hydroxybenzonitrile Methylmagnesium Bromide
in THF (Grignard Reagent)

1. Add Grignard reagent slowly
(Gas evolution)

2. Stir at RT, then 65°C
overnight in sealed tube

3. Quench with H20
and acidify with HCI

4. Extract with
Dichloromethane (DCM)

5. Purify via Column
Chromatography

1-(2-Chloro-6-hydroxyphenyl)ethanone
(Final Product)

Click to download full resolution via product page

Caption: Synthesis workflow from 2-chloro-6-hydroxybenzonitrile.
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Alternative Synthesis from 2-Amino-6-chloro-
acetophenone

An alternative route involves the diazotization of 2-amino-6-chloro-acetophenone.[2] The
resulting diazonium salt is subsequently hydrolyzed to yield the final product with a reported
yield of 55%.[2]

Applications in Drug Discovery and Development

1-(2-Chloro-6-hydroxyphenyl)ethanone is not typically an active pharmaceutical ingredient
(API) itself but serves as a vital precursor and key building block in the synthesis of complex,
biologically active molecules.[1]

Precursor for Stearoyl-CoA Desaturase-1 (SCD1)
Inhibitors

The most significant application of this compound is in the synthesis and structure-activity
relationship (SAR) studies of novel inhibitors targeting Stearoyl-CoA Desaturase-1 (SCD1).[1]
[2] SCD1 is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the
formation of monounsaturated fatty acids (MUFASs) from saturated fatty acids (SFAs).
Overexpression of SCD1 is implicated in various metabolic diseases, including obesity, insulin
resistance, and certain cancers, making it a promising therapeutic target. Inhibitors derived
from 1-(2-Chloro-6-hydroxyphenyl)ethanone, such as certain spiropiperidine-based
compounds, block this pathway.[2]

Saturated Fatty Acids
(e.g., Stearoyl-CoA)

Substrate

Catalysis

Monounsaturated Fatty Acids Lipid Synthesis &
(e.g., Oleoyl-CoA) | signaling Pathways

4

Inhibition

SCD1 Inhibitor
(Derived from
CAS 55736-04-4)

Click to download full resolution via product page

Caption: The SCD1 metabolic pathway and point of inhibition.
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Experimental Protocols
Detailed Synthesis Protocol (from 2-Chloro-6-
hydroxybenzonitrile)

This protocol is adapted from methodologies reported in the literature.[2]

Materials:

2-chloro-6-hydroxybenzonitrile (1 equivalent)

Methylmagnesium bromide solution (1.4 M in toluene/THF, 2.25 equivalents)
Tetrahydrofuran (THF), anhydrous

Dichloromethane (DCM)

Aqueous hydrochloric acid (HCI)

Water

Silica gel for column chromatography

Hexane

Procedure:

Dissolve 2-chloro-6-hydroxybenzonitrile (e.g., 614 mg, 4 mmol) in anhydrous THF (10 mL) in
a reaction vessel under an inert argon atmosphere.[2]

Slowly add the methylmagnesium bromide solution (6.4 mL, 9 mmol) to the reaction mixture.
Note: Gas evolution will be observed.[2]

Stir the mixture at room temperature until the gas evolution ceases.[2]
Transfer the reaction mixture to a sealed tube and stir overnight at 65°C.[2]

After the reaction is complete (monitored by TLC), cool the mixture and carefully quench with
water.[2]
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 Acidify the mixture with aqueous HCI.[2]
o Extract the aqueous layer with dichloromethane.[2]

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel, using a
dichloromethane/hexane (1:1) mixture as the eluent, to yield 1-(2-chloro-6-
hydroxyphenyl)ethanone.[2] Reported yield is approximately 15%.[2]

General Workflow for Inhibitor Development and
Screening

The development of a novel drug candidate from a starting intermediate like 1-(2-Chloro-6-
hydroxyphenyl)ethanone follows a multi-stage process.
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4. Cell-Based Assays
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(Animal Models)

Preclinical Candidate
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Caption: General workflow for drug discovery and development.
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Safety and Handling

As with all chlorinated aromatic compounds, 1-(2-Chloro-6-hydroxyphenyl)ethanone should
be handled with appropriate personal protective equipment (PPE), including safety goggles,
gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Safety Data Sheet
(SDS) from the supplier for detailed handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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